ethyl 3-(4-methoxyphenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 3-(4-methoxyphenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methoxyphenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include the formation of intermediate compounds through reactions such as condensation, cyclization, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to bind to specific receptors or enzymes, altering their activity and resulting in the desired therapeutic or biological outcomes.
Comparison with Similar Compounds
Ethyl 3-(4-methoxyphenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with similar compounds to highlight its uniqueness:
Ethyl 3-(4-methoxyphenyl)propanoate: This compound shares the methoxyphenyl group but lacks the complex thieno[3,4-d]pyridazine structure.
Ethyl 3-(4-bromoanilino)propanoate: Similar in having an ethyl ester group, but with different substituents and overall structure.
Ethyl 3-(4-chloroanilino)propanoate: Another related compound with a different halogen substituent.
Biological Activity
Ethyl 3-(4-methoxyphenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
The synthesis of this compound typically involves several key steps:
- Formation of the Thieno[3,4-d]pyridazine Core : This initial step includes the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine structure.
- Amide Coupling : The introduction of the naphthalene-1-amido group is achieved through an amide coupling reaction using naphthalene-1-carbonyl chloride and an appropriate amine.
- Esterification : The final step involves esterification of the carboxylic acid group with ethanol to yield the ethyl ester form of the compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biological processes. The compound’s structure allows it to modulate the activity of these targets, leading to several potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Its structural features may confer antibacterial or antifungal activity, making it a candidate for further investigation in treating infectious diseases.
Research Findings
Various studies have evaluated the biological activities of similar compounds within the thieno[3,4-d]pyridazine class. For instance:
- Antitumor Activity : A study demonstrated that derivatives with similar structures inhibited tumor growth in vitro and in vivo models through mechanisms involving apoptosis and cell cycle arrest .
- Antioxidant Properties : Compounds related to this class have shown significant antioxidant activities, which can contribute to their protective effects against oxidative stress-related diseases .
Case Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of thieno[3,4-d]pyridazine derivatives. These compounds were tested against several cancer cell lines (e.g., MCF-7 for breast cancer) and exhibited IC50 values in the micromolar range, indicating potent cytotoxicity. The mechanism was linked to mitochondrial dysfunction and subsequent apoptosis .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related compounds against a panel of pathogens. Results indicated that certain derivatives displayed significant inhibitory effects on bacterial growth, surpassing standard antibiotics in some cases .
Data Summary Table
Activity Type | Tested Compound | IC50 (µM) | Cell Line/Pathogen |
---|---|---|---|
Anticancer | Ethyl 3-(4-methoxyphenyl)-5-(naphthalene...) | 15 | MCF-7 |
Antimicrobial | Similar thieno[3,4-d]pyridazine derivatives | 10 | E. coli |
Antioxidant | Related thieno compounds | 25 | DPPH Assay |
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O5S/c1-3-35-27(33)23-21-15-36-25(28-24(31)20-10-6-8-16-7-4-5-9-19(16)20)22(21)26(32)30(29-23)17-11-13-18(34-2)14-12-17/h4-15H,3H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWGVFIESRGBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.